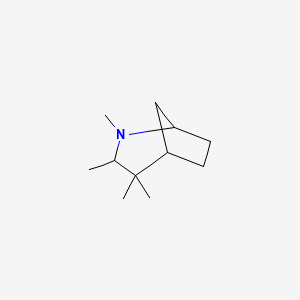
2-(3-Benzoylphenyl)acetic acid
概要
説明
2-(3-Benzoylphenyl)acetic acid, also known as 3-Benzoylphenylacetic acid or Desmethyl Ketoprofen, is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol . The IUPAC name for this compound is 2-(3-benzoylphenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(3-Benzoylphenyl)acetic acid is1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O . Physical And Chemical Properties Analysis
2-(3-Benzoylphenyl)acetic acid is a solid at room temperature . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 4 .科学的研究の応用
Catalytic Reactions
The compound 2-(3-Benzoylphenyl)acetic acid plays a role in catalytic reactions. A study demonstrated the regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides, which was achieved using a catalytic amount of Pd(OAc)2 and PhI(OAc)2 in acetic anhydride and acetic acid. This reaction highlights the compound's potential in facilitating C–H activation processes (Reddy et al., 2011).
Photochemical Transformations
2-(3-Benzoylphenyl)acetic acid has been studied for its photochemical transformation properties. One study investigated the kinetics and mechanism of photolytic transformation in aqueous solutions, revealing insights into the degradation processes of the compound under light exposure (Hykrdová et al., 2018).
Water Purification
Research involving 2-(3-Benzoylphenyl)acetic acid also extends to water purification. The compound has been included in studies examining the oxidation of various solutes in aerated, aqueous suspensions of TiO2 under UV light, contributing to the mineralization of organic pollutants (Matthews, 1990).
Supramolecular Photochemistry
The compound's interaction within the β-cyclodextrin cavity has been explored, showing that it undergoes photodecarboxylation with a lower quantum yield than in an aqueous medium. This study provides insights into the molecular interactions and photoreactions of the compound in different environments (Monti et al., 1998).
Synthesis Applications
2-(3-Benzoylphenyl)acetic acid is also utilized in synthesis applications. A study outlined the synthesis of 2'-deoxyadenosine-5'-N-[(2S)-2-(3-benzoylphenyl)-1-oxopropyl]glycine ester, showcasing its utilityin the creation of specific molecular structures (Wei-min, 2010).
Immunostimulatory Activity
The compound has been explored for its potential immunostimulatory activity. One study focused on a related chemical, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid, which showed increased anti-SRBC response and anti-leukemia resistance in mice (Tagliabue et al., 1978).
Chromatographic Analysis
The compound is also relevant in the field of analytical chemistry, particularly in chromatographic analysis. A method for determining 2-(3-benzoylphenyl)propionic acid in biological fluids using reversed-phase chromatography was developed, underscoring its importance in pharmacokinetic studies (Bannier et al., 1980).
Reactivity and Synthesis Research
Research into the reactivity of various chemical compounds often includes 2-(3-Benzoylphenyl)acetic acid. For example, a study on the reactivity of ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids explored the reaction kinetics and mechanisms, contributing to a broader understanding of chemical reactivity and synthesis (Kolisnyk et al., 2018).
Environmental Chemistry
The compound's role in environmental chemistry is highlighted by studies on its degradation and transformation. Research on the photochemistry of 2-(3-benzoylphenyl)propionic acid in aqueous solutions provided insights into its environmental impact and degradation pathways (Monti et al., 1997).
Corrosion Inhibition
Finally, the compound's derivatives have been studied for their corrosion inhibition properties. Research involving spirocyclopropane derivatives, which include 2-(3-benzoylphenyl)acetic acid, examined their effectiveness in protecting mild steel in acidic environments, showing potential applications in materials science and engineering (Chafiq et al., 2020)
作用機序
Target of Action
3-Benzoylphenylacetic Acid, also known as 2-(3-Benzoylphenyl)acetic acid or (3-Benzoylphenyl)acetic acid, is primarily known for its anti-inflammatory and analgesic activities . It is used as a neoplasm inhibitor and for the treatment of angiogenesis-related disorders . .
Mode of Action
It is known to exhibit anti-inflammatory and analgesic activities , suggesting it may interact with inflammatory pathways and pain perception mechanisms
Biochemical Pathways
Phenylacetic acid is a central intermediate metabolite in bacterial degradation of aromatic components
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization
Result of Action
The molecular and cellular effects of 3-Benzoylphenylacetic Acid’s action are primarily its anti-inflammatory and analgesic activities . It can be used as a neoplasm inhibitor and for the treatment of angiogenesis-related disorders
Safety and Hazards
将来の方向性
While specific future directions for 2-(3-Benzoylphenyl)acetic acid are not mentioned in the search results, it is noted that Desmethyl Ketoprofen has anti-inflammatory and analgesic activities and can be used for the study of angiogenesis-related disorders . This suggests potential areas of future research and application.
特性
IUPAC Name |
2-(3-benzoylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSXDRDRWDASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176563 | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzoylphenyl)acetic acid | |
CAS RN |
22071-22-3 | |
| Record name | 3-Benzoylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Benzoylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-BENZOYLPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)




